1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound features a 3-chlorophenyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound (such as glyoxal) and an amine (such as ammonium acetate) in the presence of an acid catalyst.
Substitution Reactions: The 3-chlorophenyl, methylthio, and p-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the 3-chlorophenyl group can be introduced by reacting the imidazole ring with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Final Assembly: The final compound is obtained by combining the substituted imidazole intermediates under suitable reaction conditions, such as heating in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Potassium carbonate, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imidazoles with various functional groups
Scientific Research Applications
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a p-tolyl group, which may influence its properties.
1-(3-chlorophenyl)-2-(methylthio)-5-(4-methoxyphenyl)-1H-imidazole: Contains a methoxy group, which can alter its electronic and steric properties.
Uniqueness
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring
Biological Activity
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H14ClN2S
- Molecular Weight: 284.80 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in anticancer research. Its efficacy is attributed to its ability to interact with various biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The imidazole ring can interact with metal ions or active sites in enzymes, leading to inhibition of enzymatic activity.
- Apoptosis Induction: Studies have shown that this compound can induce apoptosis in cancer cells, which is a critical mechanism for its anticancer activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
Case Studies
-
Study on HeLa Cells:
- In vitro experiments demonstrated that treatment with the compound resulted in a significant increase in early apoptotic cells, indicating its potential as an anticancer agent. The study reported an IC50 value of 12.5 µM, suggesting moderate potency against cervical cancer cells.
-
MCF-7 Cell Line Analysis:
- Another study focused on MCF-7 cells revealed that the compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase. The observed IC50 was 10.0 µM, highlighting its effectiveness in breast cancer models.
-
A549 Lung Cancer Study:
- Research involving A549 cells indicated that the compound inhibited cellular proliferation with an IC50 of 15.0 µM. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle dysregulation.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-6-8-13(9-7-12)16-11-19-17(21-2)20(16)15-5-3-4-14(18)10-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHISUIODRNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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